REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:8]=2)[CH:3]=[N:2]1.C(=O)([O-])[O-].I[CH:19]([CH3:21])[CH3:20]>CN(C)C=O>[CH:19]([N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:10]([O:12][CH3:13])=[O:11])[CH:8]=2)[CH:3]=[N:2]1)([CH3:21])[CH3:20]
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Name
|
|
Quantity
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1.92 g
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Type
|
reactant
|
Smiles
|
N1N=CC2=CC=C(C=C12)C(=O)OC
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Name
|
|
Quantity
|
7.12 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
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Name
|
|
Quantity
|
21.8 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1.09 mL
|
Type
|
reactant
|
Smiles
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IC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 60° C. for 1.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was cooled to ambient temperature
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Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous sodium bicarbonate (30 mL)
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (3×30 mL)
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Type
|
WASH
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Details
|
The combined organic layer was washed with saturated aqueous ammonium chloride (3×20 mL), saturated aqueous sodium chloride (1×20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (100% hexanes→70% hexanes/ethyl acetate)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1N=CC2=CC=C(C=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |